N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline is an organic compound characterized by its complex structure, which includes a fluoro group and an amine functional group attached to a methylaniline framework. This compound is of interest in various fields, including synthetic organic chemistry and pharmaceuticals, due to its potential biological activities and utility as an intermediate in chemical synthesis.
The compound can be synthesized from commercially available precursors, particularly through the reaction of 5-fluoro-2-methylaniline with a suitable alkylating agent, such as 2,2-dimethylpropyl halide. This synthesis can be conducted under basic conditions to facilitate nucleophilic substitution reactions.
N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline falls under the category of substituted anilines. It is classified as an aromatic amine and is part of a broader class of compounds known for their diverse chemical reactivity and applications in medicinal chemistry.
The synthesis of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline typically involves the following method:
The molecular structure of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline can be represented by its molecular formula . The structure features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁FN |
| Molecular Weight | 207.31 g/mol |
| IUPAC Name | N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline |
| InChI | InChI=1S/C13H21FN |
| InChI Key | QLNPHFPIBZUTGP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NCC1=C(C=CC(=C1)F)C |
N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline primarily involves its interaction with biological targets such as enzymes and receptors.
N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline has several scientific uses:
This compound presents significant potential across various scientific domains, warranting further exploration into its properties and applications.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1